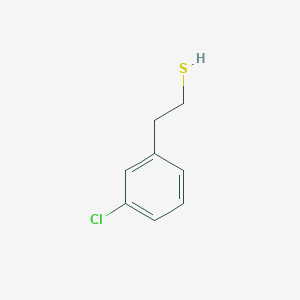

2-(3-Chlorophenyl)ethanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Chlorophenyl)ethanethiol is an organic compound with the molecular formula C8H9ClS It belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl (–SH) group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the hydrolysis step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Chlorophenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides (R–S–S–R’).

Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as bromine (Br2) or iodine (I2) are commonly used for the oxidation of thiols to disulfides.

Substitution: Alkyl halides and bases like sodium hydroxide are used in substitution reactions involving thiols.

Major Products:

Oxidation: The major product of oxidation is the corresponding disulfide.

Substitution: The major products of substitution reactions are thioethers.

Applications De Recherche Scientifique

2-(3-Chlorophenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic transformations.

Medicine: Research into thiol-containing compounds has shown potential in developing therapeutic agents, particularly in targeting oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenyl)ethanethiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation to form disulfides, which are important in various biochemical processes. In biological systems, thiols can act as antioxidants, protecting cells from oxidative damage by neutralizing reactive oxygen species .

Comparaison Avec Des Composés Similaires

Methanethiol (CH3SH): A simple thiol with a strong odor, commonly used as an odorant in natural gas.

Ethanethiol (C2H5SH): Another simple thiol used as an odorant and in the synthesis of other chemicals.

Cysteine: An amino acid containing a thiol group, important for protein structure and function.

Uniqueness: 2-(3-Chlorophenyl)ethanethiol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols. This makes it valuable in specific synthetic applications and research contexts.

Activité Biologique

2-(3-Chlorophenyl)ethanethiol, a thiol compound, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H11ClS

- Molecular Weight : 188.71 g/mol

- IUPAC Name : this compound

The presence of the thiol (-SH) group is crucial for its biological activity, enabling it to participate in various biochemical reactions.

The mechanism of action of this compound involves its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : The thiol group can react with cysteine residues in enzymes, potentially altering their function.

- Modulation of Cellular Pathways : By interacting with specific receptors or enzymes, this compound may influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on several thiol compounds demonstrated that this particular compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Enterococcus faecalis | 8 |

| Klebsiella pneumoniae | 64 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. The compound has shown cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. In vitro studies reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM .

Case Studies

- Antifungal Activity : A study highlighted the antifungal properties of thiol-containing compounds, including derivatives similar to this compound. These compounds inhibited the growth of pathogenic fungi by disrupting cellular thiols essential for fungal survival .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the chlorophenyl group significantly influenced the biological activity of these thiols. For instance, increasing lipophilicity through halogen substitutions enhanced their antimicrobial potency .

Propriétés

IUPAC Name |

2-(3-chlorophenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNQYQKVSCPFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.